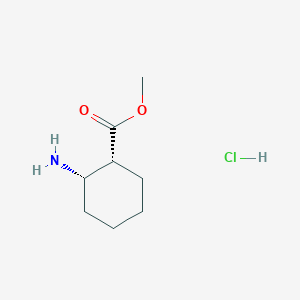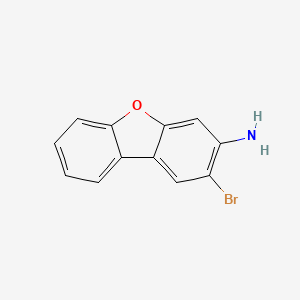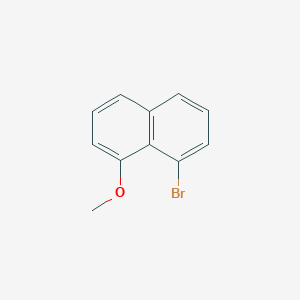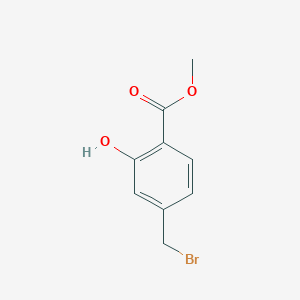
1,1-Dimethylsila-20-crown-7
Vue d'ensemble
Description
“1,1-Dimethylsila-20-crown-7” is a chemical compound with the molecular formula C14H30O7Si . It is also known as “2,2-Dimethyl-1,3,6,9,12,15,18-heptaoxa-2-silacycloicosane” and belongs to the family of organosilane esters .
Synthesis Analysis
The synthesis of various silacrown ethers, including “this compound”, involves the reaction of alkoxysilanes with polyethylene glycols (PEG) through a process called transesterification . This process has been used to create a variety of silacrown ethers, which have shown promising properties such as enhanced solubility and phase-transfer catalysis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 30 hydrogen atoms, 7 oxygen atoms, and 1 silicon atom . The molecular weight is 338.47 g/mol .
Chemical Reactions Analysis
“this compound” is known for its complexing properties for potassium and ammonium ions . It has been used in the production of membrane optodes, which are spectroscopically investigated in the range of 350-700 nm .
Applications De Recherche Scientifique
Ion-Selective Optodes
1,1-Dimethylsila-20-crown-7 has been identified as a complexing agent for potassium and ammonium ions. It has been used in membrane optodes for spectroscopic investigations. These optodes demonstrate sensitivity to both potassium and ammonium ions, making them relevant for biological fluid analysis under certain conditions (Polster et al., 1995).
Intercalation Materials for Potentiometric Sensors
Studies have explored the intercalation of similar dimethylsila-crown ethers into layered silicates for developing potentiometric sensors. These sensors are designed for the detection of alkali ions, demonstrating the application of such compounds in electrochemical sensing technologies (Ruiz-Hitzky et al., 2018).
Functional Hybrid Materials for Electrodes
This compound, when entrapped in polysiloxane matrices, forms functional hybrid materials. These materials are suitable for the development of bulk-modified electrodes, showing long-term stability and robustness in the potentiometric detection of alkali metal ions. This application highlights the compound's potential in creating sensitive and durable electroanalytical devices (Colilla et al., 2010).
Self-Sorting of Daisy Chain Pseudorotaxanes
Research involving self-sorting behavior of crown ether/secondary ammonium ion hetero-[c2]daisy chain pseudorotaxanes indicates potential use in the creation of complex molecular structures. Such structures could have implications in the development of new materials and complex molecular systems (Zheng et al., 2014).
Complexation with Metal Ions
There's research indicating the synthesis and interaction of dimethyl crown ethers with metal ions, demonstrating the compound's potential in forming complexes with various metal ions. This property can be crucial in areas like catalysis and materials science (Nakatsuji et al., 1984).
Safety and Hazards
When handling “1,1-Dimethylsila-20-crown-7”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Future research directions could involve the development of new structures of silacrown ethers, including “1,1-Dimethylsila-20-crown-7”, and their conformational analysis . These new materials may possess ionophoric properties that could lead to advancements in various applications after polymerization .
Mécanisme D'action
Target of Action
1,1-Dimethylsila-20-crown-7 is a well-known complexing agent for potassium and ammonium ions . These ions play crucial roles in various biological processes, including nerve impulse transmission, muscle contraction, and maintenance of fluid balance.
Mode of Action
The compound interacts with its targets (potassium and ammonium ions) through a process known as complexation . This involves the formation of a complex between the compound and the ions, which can alter the ions’ behavior and interactions with other molecules.
Biochemical Pathways
Given its targets, it’s likely that the compound could influence pathways involvingpotassium and ammonium ion transport . Changes in these pathways could have downstream effects on a variety of cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with potassium and ammonium ions. By complexing with these ions, the compound could potentially influence their transport and distribution within cells, thereby affecting cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could affect the compound’s ability to complex with its targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Analyse Biochimique
Biochemical Properties
1,1-Dimethylsila-20-crown-7 plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules by binding to metal cations that are essential cofactors for these biomolecules. For instance, this compound can interact with enzymes that require magnesium or calcium ions for their activity. The nature of these interactions is primarily through the coordination of the metal ion within the crown ether ring, stabilizing the ion and facilitating its role in enzymatic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating the availability of metal ions, which are crucial for numerous cellular processes. For example, this compound can affect cell signaling pathways that depend on calcium ions, thereby influencing gene expression and cellular metabolism. The modulation of metal ion concentrations within cells can lead to changes in the activity of ion-dependent enzymes and proteins, impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. These complexes can inhibit or activate enzymes by altering the availability of the metal ion cofactors required for enzymatic activity. Additionally, this compound can influence gene expression by affecting transcription factors that require metal ions for their function. The binding interactions with biomolecules are primarily through coordination chemistry, where the crown ether ring encapsulates the metal ion, stabilizing it and modulating its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, potentially due to the gradual accumulation of metal ion complexes within cells. The stability and degradation of this compound are important factors to consider in long-term in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal ion-dependent enzymes and proteins, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, such as disrupting cellular ion homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion cofactors. The compound interacts with enzymes in pathways such as glycolysis and the citric acid cycle, where metal ions play a crucial role. By modulating the availability of these ions, this compound can influence metabolic flux and alter metabolite levels. The compound’s effects on metabolic pathways are mediated through its ability to form stable complexes with metal ions, thereby affecting enzyme activity and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of metal ions. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or organelles, where it exerts its effects on cellular function. The distribution of this compound within tissues is influenced by its affinity for metal ions and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the mitochondria or nucleus, where it can influence cellular processes. The activity and function of this compound are affected by its localization, as the availability of metal ions and the presence of specific biomolecules vary across different subcellular compartments .
Propriétés
IUPAC Name |
2,2-dimethyl-1,3,6,9,12,15,18-heptaoxa-2-silacycloicosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O7Si/c1-22(2)20-13-11-18-9-7-16-5-3-15-4-6-17-8-10-19-12-14-21-22/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNYIGBCONYDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(OCCOCCOCCOCCOCCOCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)





![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)

![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)

![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
